Prenylphloroglucinol

Description

Structure

2D Structure

3D Structure

Propriétés

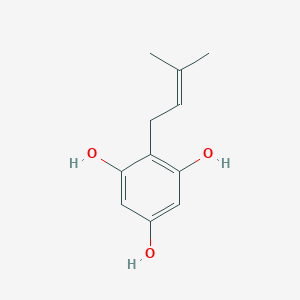

Formule moléculaire |

C11H14O3 |

|---|---|

Poids moléculaire |

194.23 g/mol |

Nom IUPAC |

2-(3-methylbut-2-enyl)benzene-1,3,5-triol |

InChI |

InChI=1S/C11H14O3/c1-7(2)3-4-9-10(13)5-8(12)6-11(9)14/h3,5-6,12-14H,4H2,1-2H3 |

Clé InChI |

LGXFMMUYSNAYLE-UHFFFAOYSA-N |

SMILES canonique |

CC(=CCC1=C(C=C(C=C1O)O)O)C |

Origine du produit |

United States |

Natural Occurrence and Isolation Methodologies

Phylogenetic Distribution in Botanical Genera

Prenylphloroglucinols are predominantly found within the plant kingdom, with a pronounced concentration in a few specific families and genera. The structural complexity and diversity of these compounds often serve as chemotaxonomic markers, aiding in the classification of plant species.

Hypericum Species as Prolific Sources

The genus Hypericum, belonging to the Hypericaceae family, is arguably the most prolific source of prenylphloroglucinols. cjnmcpu.com Commonly known as St. John's Wort, various species of this genus are rich in these compounds, particularly polycyclic polyprenylated acylphloroglucinols (PPAPs). cjnmcpu.comnih.gov These complex molecules are characterized by highly oxygenated acylphloroglucinol-derived cores adorned with multiple isoprene (B109036) units. nih.gov Hypericum perforatum is one of the most extensively studied species and is known to produce a wide array of these compounds, including hyperforatums A–D. nih.gov Other species such as Hypericum olympicum, Hypericum scruglii, and Hypericum acmosepalum also contribute to the vast structural diversity of prenylphloroglucinols. nih.govmdpi.comnih.gov

Table 1: Examples of Prenylphloroglucinols Isolated from Hypericum Species

| Compound Name | Species | Reference |

|---|---|---|

| Olympiforin A | Hypericum olympicum | mdpi.com |

| Olympiforin B | Hypericum olympicum | mdpi.com |

| Hyperforatums A-D | Hypericum perforatum | nih.gov |

| 3-(13-hydroxygeranyl)-1-(2'-methylbutanoyl)phloroglucinol | Hypericum scruglii | nih.gov |

| Hyperacmosins R-S | Hypericum acmosepalum | nih.gov |

| 1-(6-hydroxy-2,4-dimethoxyphenyl)-2-methyl-1-propanone | Hypericum cistifolium | frontiersin.org |

| 2-benzoyl-3,3-dimethyl-4R,6S-bis-(3-methylbut-2-enyl)-cyclohexanone | Hypericum galioides | frontiersin.org |

| Hyperisampsin E | Hypericum sampsonii | researchgate.net |

| Hyperisampsin F | Hypericum sampsonii | researchgate.net |

Helichrysum Species as Sources

The genus Helichrysum, a member of the Asteraceae family, is another notable source of prenylphloroglucinols. nih.gov Phytochemical investigations of various Helichrysum species have led to the isolation of a range of these compounds. For instance, Helichrysum niveum has been found to contain several acylphloroglucinols, including the newly identified helinivenes A, B, and C. nih.gov Other species such as Helichrysum caespititium are also known to produce these metabolites. researchgate.net The prenylphloroglucinols found in Helichrysum often exhibit structural variations, contributing to the chemical diversity of this class of compounds.

Table 2: Examples of Prenylphloroglucinols Isolated from Helichrysum Species

| Compound Name | Species | Reference |

|---|---|---|

| Helinivene A | Helichrysum niveum | nih.gov |

| Helinivene B | Helichrysum niveum | nih.gov |

| Helinivene C | Helichrysum niveum | nih.gov |

| 1-(2-methylbutanone)-4-O-prenyl-phloroglucinol | Helichrysum niveum | nih.gov |

| 1-(2-methylpropanone)-4-O-prennyl-phloroglucinol | Helichrysum niveum | nih.gov |

| 1-(butanone)-3-prenyl-phloroglucinol | Helichrysum niveum | nih.gov |

| 2-methyl-4-[2',4',6'-trihydroxy-3'-(2-methylpropanoyl) phenyl]but-2-enyl acetate (B1210297) | Helichrysum caespititium | researchgate.net |

Garcinia Species as Sources

The genus Garcinia (family Clusiaceae) is a rich source of a specific type of prenylphloroglucinols known as polyprenylated benzoylphloroglucinols (PPBPs). nih.gov These compounds are structurally complex and have been isolated from various parts of Garcinia plants, including the fruits and twigs. nih.govresearchgate.net Species such as Garcinia xanthochymus, Garcinia subelliptica, Garcinia picrorhiza, and Garcinia gracilis have yielded a number of novel and known PPBPs. nih.govnih.gov The structural elucidation of these compounds has revealed intricate molecular architectures, often featuring polycyclic systems. nih.gov

Table 3: Examples of Prenylphloroglucinols Isolated from Garcinia Species

| Compound Name | Species | Reference |

|---|---|---|

| Xanthochymusones N and O | Garcinia xanthochymus | nih.gov |

| (–)-Garciyunnanin L | Garcinia xanthochymus | nih.gov |

| Garsubelones C–E | Garcinia subelliptica | nih.gov |

| Picrorhizones I and J | Garcinia picrorhiza | nih.gov |

| Garcinol | Garcinia gracilis | nih.gov |

| Isogarcinol | Garcinia gracilis | nih.gov |

| Parvifoliols A–G | Garcinia parvifolia | researchgate.net |

Other Plant Families and Genera Yielding Prenylphloroglucinols

While the genera Hypericum, Helichrysum, and Garcinia are the most prominent sources, prenylphloroglucinols have also been reported in other plant families. The Clusiaceae family, to which Garcinia belongs, is a significant reservoir of these compounds. cjnmcpu.com The Hypericaceae family is also a primary source. cjnmcpu.com Additionally, some prenylphloroglucinol derivatives have been isolated from species within the Myrtaceae family. scielo.br The occurrence of these compounds, albeit less frequent, in other families such as Euphorbiaceae, Rutaceae, and Rosaceae has also been documented. scielo.br

Extraction Techniques from Plant Biomass

The initial and critical step in the study of prenylphloroglucinols is their extraction from the plant matrix. The choice of extraction method and solvent is crucial for obtaining a high yield of the desired compounds while minimizing the co-extraction of interfering substances.

A variety of solvents are employed for the extraction of these phenolic compounds, with the selection often guided by the polarity of the target molecules. Commonly used solvents include methanol, ethanol, acetone, and ethyl acetate, often in combination with water. nih.gov For less polar prenylphloroglucinols, solvents such as hexane, petroleum ether, and dichloromethane (B109758) are utilized. nih.govscielo.br

Conventional extraction methods like maceration, reflux, and Soxhlet extraction are widely used. nih.gov Maceration involves soaking the plant material in a solvent at room temperature, while reflux and Soxhlet extraction employ heat to enhance the extraction efficiency. nih.gov More advanced and "green" extraction techniques are also gaining prominence. These include ultrasound-assisted extraction (UAE), microwave-assisted extraction (MAE), pressurized liquid extraction (PLE), and supercritical fluid extraction (SFE). mdpi.com These modern methods often offer advantages such as reduced solvent consumption, shorter extraction times, and higher extraction yields. mdpi.com

Chromatographic Separation and Purification Strategies

Following extraction, the crude extract contains a complex mixture of compounds that require further separation and purification to isolate the individual prenylphloroglucinols. Chromatography is the cornerstone of this process, and a combination of different chromatographic techniques is often necessary to achieve the desired level of purity. nih.gov

Column chromatography is a fundamental technique used for the initial fractionation of the crude extract. journalagent.com The stationary phase is typically silica (B1680970) gel or alumina, and the mobile phase consists of a solvent system of increasing polarity. nih.govjournalagent.com Size-exclusion chromatography, often using Sephadex LH-20, is another valuable tool for separating compounds based on their molecular size. nih.gov

For finer separation and final purification, High-Performance Liquid Chromatography (HPLC) is indispensable. nih.gov Reversed-phase HPLC (RP-HPLC) is the most common mode used for the separation of prenylphloroglucinols. teledynelabs.com In RP-HPLC, the stationary phase is non-polar (e.g., C18 or C8 bonded silica), and the mobile phase is a polar solvent mixture, typically consisting of water and an organic modifier like acetonitrile (B52724) or methanol. teledynelabs.comsigmaaldrich.com The separation is based on the differential partitioning of the compounds between the stationary and mobile phases. teledynelabs.com Semi-preparative HPLC is often employed to isolate compounds in sufficient quantities for structural elucidation and biological testing. nih.govdntb.gov.ua

Thin-layer chromatography (TLC) is another important analytical tool used to monitor the progress of separation and to identify fractions containing the compounds of interest. nih.gov

Biosynthetic Pathways and Enzymatic Mechanisms

Polyketide Biosynthesis of the Phloroglucinol (B13840) Core

The foundation of prenylphloroglucinol biosynthesis lies in the creation of the phloroglucinol (1,3,5-trihydroxybenzene) core. nih.gov This process is a classic example of polyketide biosynthesis, a pathway responsible for a vast array of natural products. researchgate.netcore.ac.uk The key enzymes in this process are Type III polyketide synthases (PKSs). nih.govcore.ac.uk

In a mechanism analogous to that of the well-characterized phloroglucinol synthase (PhlD) from Pseudomonas fluorescens, the biosynthesis begins with the sequential condensation of acetate (B1210297) and malonate units. nih.gov Specifically, one acyl-CoA starter unit condenses with three molecules of malonyl-CoA. researchgate.netmdpi.com This series of reactions, catalyzed by the Type III PKS, generates a linear polyketide chain. mdpi.com This intermediate then undergoes a crucial intramolecular cyclization reaction, a decarboxylative Dieckmann cyclization, to yield the stable aromatic phloroglucinol ring. researchgate.net While malonyl-CoA is the preferred substrate for enzymes like PhlD, some synthases exhibit broader specificity, accepting other starter units to create a variety of acylphloroglucinol cores. mdpi.comuniprot.org

Enzymatic Prenylation and Geranylation Steps

Following the formation of the acylphloroglucinol core, the next critical step is the attachment of isoprenoid chains, a process known as prenylation or, in the case of a C10 isoprenoid, geranylation. researchgate.net This step is catalyzed by a class of enzymes called prenyltransferases and is fundamental to the structural diversification of phloroglucinols. researchgate.netwur.nl

Role of Prenyltransferases (e.g., UbiA family, 2-acylphloroglucinol 4-prenyltransferase)

The enzymes responsible for attaching prenyl groups to the phloroglucinol core largely belong to the UbiA superfamily of membrane-bound prenyltransferases. nih.govnih.govebi.ac.uk These enzymes are involved in a multitude of primary and secondary metabolic pathways across different kingdoms of life. nih.govnih.gov They catalyze the transfer of an isoprenoid diphosphate (B83284) donor, such as dimethylallyl diphosphate (DMAPP) or geranyl diphosphate (GPP), to an aromatic acceptor molecule. wur.nluniprot.org

A well-studied example is the 2-acylphloroglucinol 4-prenyltransferase (EC 2.5.1.136), an enzyme from hop (Humulus lupulus) involved in the biosynthesis of bitter acids. uniprot.orgexpasy.orggenome.jp This enzyme specifically catalyzes the first prenylation step, transferring a dimethylallyl group to the C4 position of various 2-acylphloroglucinol substrates like phlorisovalerophenone (B41633) and phlormethylbutanophenone. expasy.orggenome.jp Another key enzyme, 2-acyl-4-prenylphloroglucinol 6-prenyltransferase (EC 2.5.1.137), often works in concert with the 4-prenyltransferase to add subsequent prenyl groups. qmul.ac.ukmicrobialtec.com This enzyme can catalyze two successive prenylations at the C6 position of a 2-acyl-4-prenylphloroglucinol. qmul.ac.ukmicrobialtec.com These prenyltransferases often form functional complexes to carry out sequential prenylations. expasy.orggenome.jpqmul.ac.ukuniprot.org

The UbiA family of prenyltransferases is characterized by conserved aspartate-rich motifs, which are crucial for their catalytic activity. plos.org These enzymes are typically integral membrane proteins and their evolution through gene duplication and neofunctionalization has led to the vast diversity of prenylated secondary metabolites seen in nature. nih.gov

Mechanism of Isoprenoid Chain Incorporation

The incorporation of the isoprenoid chain is a magnesium-dependent reaction. wur.nlqmul.ac.ukplos.org The mechanism involves the formation of a carbocation on the prenyl donor, such as DMAPP or GPP, facilitated by the enzyme. wur.nlnih.gov This electrophilic prenyl cation then attacks the electron-rich phloroglucinol ring, resulting in a C-C or C-O bond formation and the release of diphosphate. wur.nlnih.govbiorxiv.org The biosynthesis of isoprenoid precursors themselves occurs through two primary pathways: the mevalonate (B85504) (MVA) pathway and the non-mevalonate or 1-deoxy-D-xylulose 5-phosphate (DXP) pathway. metwarebio.comnih.govavantiresearch.comkit.edu These pathways provide the essential building blocks, isopentenyl diphosphate (IPP) and DMAPP, for the prenyltransferases. metwarebio.comavantiresearch.comuliege.besjtu.edu.cn

Cyclization and Rearrangement Reactions in Polycyclic this compound Formation

The structural complexity of many prenylphloroglucinols is further enhanced by subsequent cyclization and rearrangement reactions, leading to the formation of polycyclic architectures. cjnmcpu.com These transformations often involve the attached prenyl side chains and the phloroglucinol core, resulting in a diverse array of intricate molecular skeletons. cjnmcpu.com

Intramolecular cyclizations can occur between the prenyl side chains and the aromatic ring or between different prenyl groups, forming new carbon or oxygen rings. cjnmcpu.com These reactions can be influenced by the initial prenylation pattern and the specific enzymatic machinery present. One notable type of cyclization is the Nazarov cyclization, a 4π-electrocyclic ring closure that can form cyclopentenone structures. wikipedia.org

Rearrangement reactions also play a crucial role in shaping the final structure. researchgate.netrsc.org These can involve skeletal rearrangements of the polycyclic core, driven by factors like local strain within the molecule. nih.gov Oxidative cleavage of bonds within the acylphloroglucinol core, followed by degradation, rearrangement, and further cyclization, can lead to the formation of unique seco- and nor-polycyclic polyprenylated acylphloroglucinols (PPAPs). cjnmcpu.com Common cleavage sites include the C-1/C-2 and C-1/C-9 bonds of the acylphloroglucinol core. cjnmcpu.com

Proposed Biogenetic Pathways for Unique this compound Architectures

The vast structural diversity of prenylphloroglucinols, particularly the polycyclic polyprenylated acylphloroglucinols (PPAPs), has led to the proposal of various biogenetic pathways. cjnmcpu.comcolab.ws These hypothetical pathways are often based on the structural relationships between different isolated compounds.

The biosynthesis of these complex molecules is thought to begin with a multisubstituted acylphloroglucinol, which serves as a versatile intermediate. researchgate.net This key intermediate can undergo various transformations, including oligomerization to form dimeric or trimeric compounds, or conjugation with terpene units through cycloaddition reactions. researchgate.net

For unique architectures like seco- and nor-PPAPs, the proposed pathways involve the oxidative cleavage or degradation of a normal PPAP precursor. cjnmcpu.com The resulting fragments can then undergo further intramolecular cyclizations and rearrangements to generate novel and complex skeletons. cjnmcpu.com For example, cleavage of the C-1/C-2 bond in a bicyclic PPAP, followed by rearrangement, can lead to the formation of 1,2-seco-BPAPs. cjnmcpu.com The specific nature of these transformations is believed to be enzyme-catalyzed, although the exact enzymes involved are often yet to be identified.

Genetic and Transcriptomic Regulation of Biosynthetic Enzymes

The biosynthesis of prenylphloroglucinols is a tightly regulated process, controlled at the genetic and transcriptomic levels. mdpi.comwikipedia.org The expression of the genes encoding the biosynthetic enzymes, such as polyketide synthases and prenyltransferases, is often responsive to various internal and external stimuli, including developmental stage and environmental stress. mdpi.com

Gene regulatory networks, involving transcription factors, play a central role in controlling the expression of these biosynthetic genes. wikipedia.org Transcription factors such as MYB, bHLH, and WRKY families are known to regulate the biosynthesis of various secondary metabolites in plants and are likely involved in controlling the production of prenylphloroglucinols. mdpi.com For instance, the expression of genes involved in steroid biosynthesis is regulated by a complex interplay of transcription factors and epigenetic modifications. nih.gov

Transcriptomic analyses, which study the complete set of RNA transcripts in a cell, have become a powerful tool for identifying and characterizing the genes involved in specific biosynthetic pathways. biorxiv.orgnih.gov By comparing the transcriptomes of tissues or organisms that produce high and low levels of a particular compound, researchers can identify candidate genes for the enzymes involved in its biosynthesis. This approach has been successfully used to identify prenyltransferase genes from various plant species. biorxiv.org Furthermore, the accumulation of secondary metabolites in response to stress is often regulated at the molecular level by various genes and transcription factors, which can be elucidated through transcriptomic studies. mdpi.com

Structural Elucidation and Stereochemical Analysis

Advanced Spectroscopic Characterization Techniques

A combination of advanced spectroscopic methods provides the foundational data for determining the structure of novel prenylphloroglucinol derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

NMR spectroscopy is a cornerstone in the structural analysis of prenylphloroglucinols, providing detailed information about the carbon skeleton and the chemical environment of protons. ox.ac.uk One-dimensional (1D) ¹H and ¹³C NMR spectra offer the initial overview of the number and types of protons and carbons present in the molecule. ox.ac.ukipb.pt For instance, the ¹H NMR spectrum of a this compound derivative might reveal characteristic signals for olefinic protons, methyl groups, and protons attached to the phloroglucinol (B13840) ring. mdpi.comnih.gov The ¹³C NMR spectrum complements this by identifying carbonyl carbons, olefinic carbons, and other carbon environments within the molecule. mdpi.comnih.gov

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for establishing the connectivity of atoms. ipb.ptnih.gov COSY experiments identify proton-proton couplings, helping to piece together fragments of the molecule. universiteitleiden.nl HSQC correlates directly bonded carbon-proton pairs, while HMBC reveals long-range correlations between protons and carbons (typically over two to four bonds), which is essential for connecting different molecular fragments and assigning quaternary carbons. nih.govresearchgate.net For example, in the structural elucidation of hyperacmosin R, HMBC correlations were instrumental in establishing the cyclohexanone (B45756) and cyclopentane (B165970) moieties. mdpi.comnih.gov

Table 1: Representative ¹H and ¹³C NMR Data for a this compound Derivative (Hyperacmosin S) mdpi.comnih.gov

| Position | δH (ppm), mult. (J in Hz) | δC (ppm) |

|---|---|---|

| 2 | - | 204.7 |

| 3 | - | 193.0 |

| 4 | - | 121.3 |

| 5 | 5.06, t (7.4) | 122.4 |

| 6 | - | 133.6 |

| 7 | - | 132.6 |

| 8 | 1.71, m | 46.2 |

| ... | ... | ... |

This table presents a selection of NMR data for Hyperacmosin S to illustrate the type of information obtained.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. chromatographyonline.cominnovareacademics.in Unlike low-resolution mass spectrometry which provides nominal mass, HRMS can measure mass to within a few parts per million (ppm), allowing for the unambiguous determination of the molecular formula. chromatographyonline.com This information is critical for establishing the degrees of unsaturation in the molecule, which guides the subsequent interpretation of NMR data. mdpi.comnih.gov For example, the molecular formula of hyperacmosin R was determined to be C₃₄H₅₂O₇ by HR-ESI-MS, indicating nine degrees of unsaturation. mdpi.com This high level of precision helps to distinguish between compounds with very similar molecular weights. filab.fr

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. mvpsvktcollege.ac.in The absorption of infrared radiation corresponds to the vibrational transitions within the molecule, such as stretching and bending of bonds. vscht.cz In the analysis of prenylphloroglucinols, IR spectroscopy can confirm the presence of key functional groups like hydroxyl (-OH) groups, which show a broad absorption band, and carbonyl (C=O) groups from ketones or esters, which exhibit strong, sharp absorptions. mdpi.comresearchgate.net For instance, the IR spectrum of hyperacmosin R showed absorption bands for hydroxyl (3533 cm⁻¹) and carbonyl (1716 cm⁻¹) groups, corroborating the structural features deduced from NMR and HRMS data. mdpi.com

Electronic Circular Dichroism (ECD) for Absolute Configuration Determination

While NMR, HRMS, and IR spectroscopy can define the planar structure and relative stereochemistry of a molecule, determining its absolute configuration requires chiroptical methods like Electronic Circular Dichroism (ECD). hebmu.edu.cnull.es ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. numberanalytics.comencyclopedia.pub The resulting spectrum is highly sensitive to the three-dimensional arrangement of atoms, making it a powerful tool for assigning the absolute configuration of stereogenic centers. numberanalytics.commdpi.com

The experimental ECD spectrum of a new compound is compared with the computationally predicted spectra for its possible enantiomers. researchgate.net This computational approach often involves time-dependent density functional theory (TD-DFT) calculations. numberanalytics.comresearchgate.net A good match between the experimental and one of the calculated spectra allows for the confident assignment of the absolute configuration. researchgate.net For example, the absolute configuration of hyperacmosin S was established by comparing its experimental ECD spectrum with that of a known compound, hyperforatin E. nih.gov Similarly, the absolute configurations of hyperacmosins C and D were determined by comparing their experimental ECD spectra with those calculated for the possible enantiomers. researchgate.net

X-ray Crystallography for Solid-State Structural Confirmation

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state. libretexts.org This technique involves diffracting X-rays through a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, which reveals the precise positions of all atoms in space. libretexts.orgmdpi.com

For prenylphloroglucinols, obtaining a suitable single crystal can be challenging. However, when successful, X-ray crystallography offers unambiguous confirmation of the molecular structure, including the relative and absolute stereochemistry. mdpi.com The structural data obtained from X-ray crystallography serves as a benchmark for validating the assignments made by spectroscopic and computational methods. nih.gov

Computational Chemistry Approaches in Structural Elucidation

Computational chemistry has become an integral part of the structural elucidation process for complex natural products like prenylphloroglucinols. numberanalytics.comnih.gov These methods are used in conjunction with experimental data to refine and verify proposed structures.

One of the primary applications of computational chemistry is the prediction of spectroscopic data. numberanalytics.com For example, DFT calculations can be used to predict ¹³C NMR chemical shifts. nih.govnih.gov By comparing the calculated chemical shifts for a set of possible structures with the experimental data, the most likely candidate can be identified. This approach, often referred to as the DP4+ analysis, provides a statistical measure of confidence in the structural assignment. mdpi.com

Furthermore, computational methods are essential for interpreting ECD spectra, as mentioned earlier. nih.gov The process typically involves a conformational search to identify the low-energy conformers of the molecule, followed by the calculation of the ECD spectrum for each conformer. nih.gov A Boltzmann-weighted average of these spectra is then compared with the experimental spectrum to determine the absolute configuration. mdpi.com This synergy between experimental and computational approaches significantly enhances the reliability of structural elucidation. nih.govchemrxiv.org

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Methodological Frameworks for SAR Assessment

The investigation into the connection between a molecule's three-dimensional structure and its biological activity is known as Structure-Activity Relationship (SAR). longdom.org When these relationships are quantified, they form Quantitative Structure-Activity Relationship (QSAR) models, which mathematically link predictor variables (structural properties) to the potency of a biological response. longdom.org The overarching goal of SAR and QSAR studies is to identify the key chemical features responsible for a desired biological effect, thereby enabling the rational design of more potent and selective compounds. longdom.orgresearchgate.net

A systematic approach to SAR and QSAR assessment is crucial for ensuring the reliability and regulatory acceptance of the findings. The Organisation for Economic Co-operation and Development (OECD) has established a harmonized framework for the assessment of (Q)SAR models, which is applicable regardless of the modeling technique, the predicted endpoint, or the intended regulatory purpose. oecd.orgoecd.org This framework emphasizes the importance of an unambiguous algorithm, a defined applicability domain, and adequate measures of model fit, robustness, and predictivity. mavenrs.com

Methodological frameworks for assessing digital health technologies have also been reviewed to identify key domains for evaluation, which can be adapted for the assessment of chemical compounds. nih.govnih.gov These frameworks often involve a multi-faceted approach, including the analysis of technical aspects, usability, and impact. nih.gov

Influence of Prenyl Substituents on Biological Activities

The prenyl group, a five-carbon isoprenoid unit, plays a critical role in the biological activities of prenylphloroglucinols. The addition of a prenyl moiety generally increases the lipophilicity of the flavonoid backbone, leading to a higher affinity for cell membranes. nih.gov This enhanced lipophilicity is often associated with an increase in various biological activities, including antibacterial, anti-inflammatory, antioxidant, and cytotoxic effects. nih.gov

The number, position, and type of prenyl groups on the phloroglucinol (B13840) core have a direct impact on the compound's bioactivity. nih.gov For instance, in a study of phloroglucinol derivatives from Helichrysum paronychioides, the presence of a prenyl unit, along with an acyl chain, was found to enhance lipophilicity and contribute to antioxidant activity. ajol.info Specifically, compounds with three free phenolic hydroxyl groups and a prenyl substituent were more active than those with only two. ajol.info

Furthermore, the length of the carbon chain in the acyl group attached to the prenylated phloroglucinol core also influences activity. For example, 2-(2-methylbutanoyl)-4-prenylphloroglucinol, with a four-carbon acyl chain, demonstrated greater antioxidant activity compared to 2-(2-methylpropanoyl)-4-prenylphloroglucinol, which has a three-carbon chain. ajol.info This suggests that both the prenyl group and the nature of the acyl substituent work in concert to modulate the biological effects of these compounds.

Impact of Phloroglucinol Core Modifications on Efficacy

Modifications to the central phloroglucinol ring of these compounds significantly influence their biological efficacy. The phloroglucinol core, a 1,3,5-trihydroxybenzene structure, is a common feature in many bioactive natural products. researchgate.net Alterations to this core, such as the number and position of hydroxyl groups, can dramatically affect a compound's properties and biological activity.

For instance, the antioxidant activity of phloroglucinol derivatives is often attributed to their ability to donate a phenolic hydrogen atom. ajol.info Therefore, the number of free phenolic hydroxyl groups on the phloroglucinol ring is a crucial determinant of their antioxidant capacity. ajol.info Compounds with three free hydroxyl groups have been shown to be more potent antioxidants than those with fewer. ajol.info

Furthermore, the cleavage or degradation of the acylphloroglucinol core, followed by rearrangement, can lead to the formation of seco- and nor-polycyclic polyprenylated acylphloroglucinols (PPAPs). cjnmcpu.com These structural variations result in a wide array of biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects. cjnmcpu.commdpi.comnih.gov The specific bonds within the acylphloroglucinol core that are cleaved and the subsequent cyclization with side chains give rise to a diverse range of molecular skeletons with distinct biological profiles. cjnmcpu.com

Role of Stereochemistry in Activity and Selectivity

Stereochemistry, the three-dimensional arrangement of atoms within a molecule, is a fundamental aspect of molecular recognition and plays a pivotal role in the biological activity and selectivity of prenylphloroglucinols. rijournals.com The majority of natural products are chiral and are biosynthesized in an enantiomerically pure form. nih.gov This chirality can significantly impact a drug's action by affecting its binding to targets, metabolism, and distribution. nih.gov

The spatial arrangement of substituents on the phloroglucinol core and its side chains can lead to different stereoisomers, each potentially possessing distinct biological properties. rijournals.comnumberanalytics.com For many classes of compounds, stereochemistry is the primary driver of potency and pharmacokinetic properties. nih.gov Even subtle changes in the 3D structure can lead to significant differences in how a molecule interacts with its biological target. nih.gov

For example, in the context of other natural products, it has been demonstrated that only specific stereoisomers exhibit significant biological activity, suggesting that uptake and target interaction are highly stereoselective. nih.gov The development of chiral catalysts and asymmetric synthesis methods allows for the controlled production of specific stereoisomers, enabling a detailed investigation of their structure-activity relationships. rijournals.comnumberanalytics.com Understanding the stereochemical requirements for activity is crucial for designing more selective and effective therapeutic agents based on the prenylphloroglucinol scaffold. nih.gov

Computational Modeling for SAR and QSAR Analysis

Computational modeling has become an indispensable tool in the study of Structure-Activity Relationships (SAR) and Quantitative Structure-Activity Relationships (QSAR) for prenylphloroglucinols. researchgate.net These in-silico approaches provide valuable insights into the molecular properties, interactions, and mechanisms of action of these compounds, thereby guiding the rational design of new derivatives with improved therapeutic profiles. nih.gov

QSAR models establish mathematical relationships between the chemical structures of compounds and their biological activities. researchgate.netljmu.ac.uk These models utilize a wide range of molecular descriptors to predict the activity of new compounds, saving time and resources in the drug discovery process. mavenrs.com The development of reliable QSAR models relies on accurate input data, appropriate descriptor selection, robust model development, and rigorous validation. researchgate.net

Various computational techniques are employed in the SAR and QSAR analysis of prenylphloroglucinols, including molecular docking and Density Functional Theory (DFT). These methods allow for a detailed examination of ligand-target interactions and provide mechanistic insights into the reactivity of these compounds.

Molecular Docking and Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a specific target protein. mdpi.com This method is widely used to understand the binding modes of prenylphloroglucinols with their biological targets and to elucidate the key interactions that govern their activity. researchgate.net

The process of molecular docking involves generating a series of possible conformations and orientations (poses) of the ligand within the binding site of the target and then using a scoring function to rank these poses. mdpi.com By analyzing the top-ranked poses, researchers can identify crucial interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to the binding affinity. nih.gov

For instance, molecular docking studies have been employed to investigate the interactions of various natural products with their target enzymes, providing insights into their inhibitory mechanisms. nih.gov These studies can reveal which functional groups on the this compound scaffold are essential for binding and can guide the design of new derivatives with enhanced affinity and selectivity. frontiersin.org

Table 1: Key Molecular Docking Terms and Definitions

| Term | Definition |

| Ligand | A molecule that binds to a larger molecule, such as a protein. |

| Target | The macromolecule, typically a protein or enzyme, to which the ligand binds. |

| Binding Site | The specific region on the target where the ligand binds. |

| Pose | The conformation and orientation of a ligand within the binding site. |

| Scoring Function | A mathematical function used to rank the different poses of a ligand based on their predicted binding affinity. |

| Hydrogen Bond | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. |

| Hydrophobic Interaction | The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules. |

| Electrostatic Interaction | The attractive or repulsive force between two electrically charged objects. |

Density Functional Theory (DFT) for Mechanistic Insights into Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. wikipedia.org In the context of prenylphloroglucinols, DFT calculations provide valuable insights into their reactivity, stability, and reaction mechanisms at the atomic level. nih.govcolab.ws

DFT calculations can be used to determine a wide range of molecular properties, including optimized molecular geometry, vibrational frequencies, and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. orientjchem.orgbiolscigroup.us These properties are crucial for understanding the chemical reactivity of a molecule. For example, the HOMO-LUMO energy gap can provide information about the kinetic stability of a compound.

Furthermore, DFT can be used to model reaction pathways and transition states, shedding light on the mechanisms of action of prenylphloroglucinols. nih.gov By calculating the molecular electrostatic potential (MEP) surface, researchers can identify regions of a molecule that are susceptible to electrophilic or nucleophilic attack, providing clues about its reactive sites. orientjchem.org This information is invaluable for understanding how these compounds interact with biological systems and for designing new derivatives with tailored reactivity.

Table 2: Key Density Functional Theory (DFT) Concepts

| Concept | Description |

| Electron Density | The measure of the probability of an electron being present at a specific location. DFT uses this as the fundamental variable. |

| Functional | A function of a function. In DFT, the energy of a system is a functional of the electron density. |

| HOMO (Highest Occupied Molecular Orbital) | The outermost molecular orbital containing electrons. It is associated with the ability of a molecule to donate electrons. |

| LUMO (Lowest Unoccupied Molecular Orbital) | The innermost molecular orbital that is empty of electrons. It is associated with the ability of a molecule to accept electrons. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. A smaller gap generally indicates higher reactivity. |

| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the surface of a molecule, which helps to visualize charge distributions and predict reactivity. |

Mechanistic Investigations of Biological Activities in Non Human Systems

Antimicrobial Activities

Prenylphloroglucinols have demonstrated a range of antimicrobial activities, and research has begun to elucidate the mechanisms through which they exert these effects on bacteria and fungi.

The antibacterial action of prenylphloroglucinol derivatives is often attributed to their ability to disrupt bacterial cell structures. While the precise mechanisms can vary depending on the specific compound and bacterial species, a general theme involves the compromise of the cell envelope. For instance, some prenylphloroglucinols exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria. mdpi.com The lipophilic nature of the prenyl group is thought to facilitate interaction with the bacterial cell membrane, leading to increased permeability and subsequent leakage of intracellular contents. This disruption of the fundamental barrier between the bacterium and its environment can lead to cell death.

Research has shown that the antibacterial efficacy can be influenced by the specific arrangement of acyl and prenyl groups on the phloroglucinol (B13840) core. ajol.inforsc.org For example, certain derivatives have shown significant minimum inhibitory concentrations (MIC) against pathogens like Staphylococcus aureus and Pseudomonas aeruginosa. scispace.comresearchgate.net The sensitivity of Gram-positive bacteria may be greater due to easier access to the cell wall, whereas the outer membrane of Gram-negative bacteria can present an additional barrier. mdpi.com

Interactive Data Table: Antibacterial Activity of this compound Derivatives

| Compound | Bacterial Strain | Activity Metric (e.g., MIC) | Reference |

| Prenyl-butyrylphloroglucinol | E. coli | MIC: 1 µg/ml | researchgate.net |

| CF6 (a diterpene lactone) | N. gonorrhoeae | MIC: 60 µg/mL | mdpi.com |

| CF6 | S. pyogenes | MIC: 125 µg/mL | mdpi.com |

| CF6 | S. aureus | MIC: 125 µg/mL | mdpi.com |

| Combretastatin B5 | S. aureus | MIC: 16 µg/mL | rsc.org |

The antifungal mechanisms of this compound derivatives often parallel their antibacterial actions, primarily targeting the fungal cell membrane. A notable example is the derivative 2,4-dipropylphloroglucinol (DPPG), which has demonstrated robust activity against pathogenic fungi like Aspergillus fumigatus and Candida species. nih.govnih.gov

Mechanistic studies on DPPG revealed that it perturbs membrane homeostasis. nih.gov It has been shown to reduce membrane fluidity and increase the leakage of cellular contents, ultimately leading to fungal cell death. nih.govnih.gov This disruption also impairs critical fungal processes such as hyphal growth and spore germination. For instance, at a concentration of 32 μg/mL, DPPG almost completely inhibited spore germination in A. fumigatus. nih.gov The structural modifications of the phloroglucinol scaffold, such as the nature of the acyl groups, are critical in determining the potency of the antifungal effect. nih.gov

Interactive Data Table: Antifungal Activity of a this compound Derivative

| Compound | Fungal Species | Effect | Concentration | Reference |

| 2,4-dipropylphloroglucinol (DPPG) | Aspergillus fumigatus | Inhibition of spore germination | 32 μg/mL | nih.gov |

| 2,4-dipropylphloroglucinol (DPPG) | Aspergillus spp. | Antifungal activity | Not specified | nih.govnih.gov |

| 2,4-dipropylphloroglucinol (DPPG) | Candida spp. | Antifungal activity | Not specified | nih.govnih.gov |

Antiparasitic Activities (e.g., Anthelmintic, Antiplasmodial)

Prenylphloroglucinols and related compounds have shown potential as antiparasitic agents, with activities documented against helminths and the malaria-causing parasite, Plasmodium.

The anthelmintic activity of some natural product extracts containing phloroglucinol derivatives has been observed. scielo.br The proposed mechanisms for anthelmintic compounds often involve interference with the parasite's neuromuscular coordination, leading to paralysis, or disruption of cellular integrity and metabolic processes, causing starvation and death. msdvetmanual.comunlp.edu.ar For example, some compounds act by forming complexes with proteins in the parasite's cuticle and digestive tract. scielo.br While the specific mechanisms for prenylphloroglucinols are not fully elucidated, their ability to interact with biological membranes suggests a potential mode of action. mcmaster.ca Some studies have noted that the anthelmintic action of certain compounds involves inducing worm death, though the precise pathway is still under investigation. mcmaster.ca

In terms of antiplasmodial activity, certain polycyclic polyprenylated acylphloroglucinols have been identified as having activity against Plasmodium falciparum. mdpi.comsemanticscholar.orgresearchgate.net The mechanism of action for many antiplasmodial compounds involves the generation of reactive oxygen species (ROS), which leads to apoptotic cell death in the parasite. mdpi.com This aligns with the known pro-oxidative activities of some phenolic compounds, which can increase intracellular hydrogen peroxide and lipid peroxidation products in the parasite. scielo.br

Enzyme Inhibitory Activities

Prenylphloroglucinols have been identified as inhibitors of key enzymes involved in neurological and inflammatory pathways.

Several polycyclic polyprenylated acylphloroglucinols have been reported to exhibit acetylcholinesterase (AChE) inhibitory activity. mdpi.comsemanticscholar.orgresearchgate.net AChE is a critical enzyme that breaks down the neurotransmitter acetylcholine (B1216132) (ACh), and its inhibition leads to an increase in ACh levels at the synaptic cleft. service.gov.uknih.gov This mechanism is the basis for several drugs used to treat the symptoms of Alzheimer's disease. nih.gov

Inhibitors of AChE can be reversible or irreversible. nih.gov Reversible inhibitors, which include competitive and non-competitive types, bind to the enzyme temporarily. nih.govbrown.edu For example, galantamine, a plant-derived alkaloid, is a competitive and reversible AChE inhibitor. drugbank.com The inhibition of AChE by prenylphloroglucinols likely follows a reversible mechanism, where the compound binds to the active site of the enzyme, preventing acetylcholine from being hydrolyzed. wikipedia.org This leads to prolonged stimulation of cholinergic receptors. service.gov.uk

Certain prenylphloroglucinols have also been noted for their ability to inhibit phosphodiesterase-4 (PDE4). mdpi.comsemanticscholar.orgresearchgate.net PDE4 is an enzyme that specifically degrades cyclic adenosine (B11128) monophosphate (cAMP), a crucial intracellular second messenger. frontiersin.orgwikipedia.org The inhibition of PDE4 leads to an accumulation of intracellular cAMP. frontiersin.orgwikipedia.org

Elevated cAMP levels activate downstream signaling pathways, such as protein kinase A (PKA), which in turn can modulate inflammatory responses. frontiersin.org PDE4 is predominantly found in immune and inflammatory cells, and its inhibition is a therapeutic strategy for inflammatory diseases like chronic obstructive pulmonary disease (COPD) and psoriasis. frontiersin.orgreumatologiaclinica.orgopenrespiratorymedicinejournal.comnih.gov There are four subtypes of PDE4 (A-D), with PDE4B playing a significant role in inflammation. reumatologiaclinica.orgopenrespiratorymedicinejournal.com The inhibition of these subtypes by prenylphloroglucinols would suppress inflammatory processes.

CYP3A4 Enzyme Inhibition

Cytochrome P450 3A4 (CYP3A4) is a critical enzyme predominantly found in the liver and small intestine, where it plays a central role in the metabolism of a vast array of foreign substances, including a significant percentage of therapeutic drugs. medsafe.govt.nz The inhibition of CYP3A4 can lead to significant drug-drug interactions, as it can slow down the metabolic clearance of co-administered drugs, potentially leading to increased plasma concentrations and a higher risk of toxicity. Inhibition of this enzyme can be either reversible or irreversible (also known as mechanism-based inhibition). medsafe.govt.nznih.gov

Mechanism-based inhibition is of particular concern as it involves the formation of a reactive metabolite that binds covalently to the enzyme, leading to its inactivation. nih.govnih.gov The restoration of enzymatic activity then requires the synthesis of new enzyme protein. nih.gov This type of inhibition is characterized by its dependence on time, concentration, and the presence of NADPH. nih.govnih.gov

Prenylphloroglucinols, as a class of compounds, have been investigated for their potential to inhibit CYP3A4. The chemical properties of a compound, such as the presence of certain functional groups, can influence its potential to be a mechanism-based inhibitor. nih.gov For instance, moieties like furan (B31954) rings and tertiary amines are often found in drugs that inactivate CYP3A4. nih.gov The evaluation of time-dependent inhibition, often assessed by an IC₅₀ shift assay, is a key step in characterizing the inhibitory potential of a compound. evotec.com A significant increase in the inhibitory potency (a lower IC₅₀ value) after pre-incubation with the enzyme system suggests time-dependent inhibition. evotec.com

Laccase Inhibition Kinetics and Binding Modes

Laccases are copper-containing enzymes that catalyze the oxidation of a wide range of phenolic and non-phenolic substrates, playing a role in processes like lignin (B12514952) degradation and insect cuticle sclerotization. mdpi.comnih.gov The inhibition of laccase activity is a subject of interest for various applications, including the development of new pesticides. mdpi.com The mode of inhibition can vary, with competitive, uncompetitive, noncompetitive, and mixed-type inhibition being possible. mdpi.com

Kinetic studies are crucial for elucidating the mechanism of inhibition. Competitive inhibitors typically bind to the active site of the free enzyme, preventing the substrate from binding. mdpi.com In contrast, uncompetitive inhibitors bind only to the enzyme-substrate complex. mdpi.com The binding of inhibitors can be investigated using techniques like fluorescence quenching and differential scanning fluorimetry (DSF), which can confirm direct interaction and assess changes in protein stability upon binding. nih.gov

Studies on laccase inhibitors have shown that small organic molecules can act as competitive inhibitors, with their binding modes often involving interactions with the copper atoms in the active site. nih.govmdpi.com For example, some inhibitors have been shown to bind to the T1 copper active pocket through hydrophobic interactions. mdpi.com The specific amino acid residues involved in inhibitor binding can also be identified through molecular modeling and docking studies. mdpi.com The inhibition of laccase can also be influenced by factors such as pH, with hydroxide (B78521) anions potentially binding to the T2/T3 trinuclear copper site and interfering with electron transfer. jmb.or.kr

Inhibition of Oxidative Stress and Skin Aging-Related Enzymes

Oxidative stress, resulting from an overproduction of reactive oxygen species (ROS), is a key contributor to the aging process, including skin aging. mdpi.comnih.gov This process can lead to damage of cellular components and the activation of enzymes that degrade the extracellular matrix, such as elastase. mdpi.com Another enzyme implicated in skin aging is tyrosinase, which is involved in melanin (B1238610) production, and its over-activity can lead to hyperpigmentation. mdpi.com Therefore, the inhibition of these enzymes is a target for anti-aging and skin-protective strategies. mdpi.comnih.gov

Prenylphloroglucinols and related flavonoid compounds have been investigated for their ability to inhibit these enzymes. Research has demonstrated that certain prenylated compounds can exhibit moderate inhibitory activity against both tyrosinase and elastase. mdpi.comnih.gov For instance, a study on flavonoids from Helichrysum teretifolium showed that while some compounds were potent antioxidants, their inhibitory effects on tyrosinase and elastase were moderate. mdpi.comnih.gov

The mechanism of inhibition can involve direct binding to the enzyme's active site or acting as an antioxidant to reduce the oxidative stress that can activate these enzymes. mdpi.comdovepress.com The accumulation of advanced glycation end products (AGEs) is another factor in skin aging, and is exacerbated by oxidative stress. dovepress.com By mitigating oxidative stress, compounds can indirectly help in reducing the formation of AGEs and their detrimental effects on skin proteins like collagen. dovepress.com

Table 1: Inhibition of Skin-Related Enzymes by a Prenylated Chalcone

| Enzyme | Test Compound | Inhibitory Activity | Source |

| Tyrosinase | 2',4',6'-trihydroxy-3'-prenylchalcone | Moderate Inhibition | mdpi.com |

| Elastase | 2',4',6'-trihydroxy-3'-prenylchalcone | Moderate Inhibition | mdpi.com |

Antioxidant Activities

Antioxidants play a crucial role in protecting biological systems from the damaging effects of free radicals and reactive oxygen species (ROS). mdpi.comnih.gov These reactive species are generated during normal metabolic processes and can lead to oxidative stress when their production overwhelms the body's antioxidant defense systems. mdpi.comptfarm.pl Phenolic compounds, including prenylphloroglucinols, are known for their antioxidant properties. nih.gov

Free Radical Scavenging Pathways

The primary mechanism by which many antioxidants, particularly phenolic compounds, exert their effect is through free radical scavenging. mdpi.com This process typically involves the donation of a hydrogen atom from a hydroxyl group on the phenolic ring to a free radical, thereby neutralizing it and terminating the radical chain reaction. mdpi.comptfarm.pl The resulting antioxidant radical is generally more stable and less reactive than the initial free radical.

Several in vitro assays are used to evaluate the free radical scavenging activity of compounds. These include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assay, and assays for scavenging specific radicals like hydroxyl and superoxide (B77818) radicals. nih.govresearchgate.net The antioxidant capacity can also be assessed by measuring the ferric reducing antioxidant potential (FRAP). nih.gov The effectiveness of a compound as a free radical scavenger is often dependent on its concentration and the specific type of free radical. researchgate.net

Mechanisms of Metal Ion Chelation

Certain metal ions, such as iron (Fe²⁺) and copper (Cu²⁺), can participate in redox reactions that generate highly reactive free radicals, most notably the hydroxyl radical via the Fenton reaction. nih.gov Metal ion chelating agents can exert an antioxidant effect by binding to these metal ions, forming a stable complex that prevents them from participating in these radical-generating reactions. numberanalytics.comnumberanalytics.comresearchgate.net

The mechanism of chelation involves the formation of coordinate covalent bonds between the chelating agent (ligand) and the central metal ion, often resulting in a stable ring-like structure. numberanalytics.comresearchgate.net The effectiveness of a chelating agent depends on several factors, including the nature of the metal ion and the ligand. numberanalytics.com For a compound to act as a chelating agent, it must possess donor atoms, such as oxygen, nitrogen, or sulfur, that can donate a pair of electrons to the metal ion. mdpi.com The chelation of protein-bound metals can occur through either a dissociative pathway, where the metal detaches from the protein before being chelated, or an associative pathway, involving the formation of a ternary protein-metal-chelator complex. nih.gov

Cellular and Molecular Effects in In Vitro Models (Non-Human Cell Lines)

In vitro studies using non-human cell lines are fundamental in elucidating the cellular and molecular mechanisms of action of various compounds before progressing to more complex biological systems. These models allow for controlled experiments to investigate specific cellular responses and pathways. mdpi.comthermofisher.com The choice of cell line is critical and depends on the research question, with different cell lines being suitable for studying different biological processes, such as cancer progression or neurovascular interactions. nih.govfrontiersin.org

For instance, in cancer research, non-human cell lines are used to study tumor formation, androgen dependence, and the effects of compounds on cell growth and viability. nih.gov In the context of neurobiology, co-culture models of different cell types can be used to study the integrity of biological barriers like the blood-brain barrier. frontiersin.org When studying the effects of a compound like this compound, researchers might use non-human cell lines to assess its impact on cell proliferation, apoptosis, gene expression, and the activity of specific signaling pathways. These studies provide valuable insights into the potential therapeutic applications and the molecular targets of the compound.

Hepatoprotective Mechanisms

This compound derivatives have been shown to protect liver cells, such as HepG2 cells, from damage induced by various toxins. The primary hepatoprotective mechanisms are centered around their potent antioxidant and anti-inflammatory properties. These compounds can mitigate cellular damage by neutralizing reactive oxygen species (ROS) and modulating key signaling pathways involved in cellular defense and inflammation.

A crucial mechanism implicated in the hepatoprotective effect of these compounds is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway. ekb.egmdpi.comfrontiersin.orgfrontiersin.org Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. mdpi.com Under conditions of oxidative stress, prenylphloroglucinols can promote the dissociation of Nrf2 from its inhibitor, Keap1, allowing Nrf2 to translocate to the nucleus. mdpi.com Once in the nucleus, Nrf2 binds to the ARE in the promoter regions of its target genes, leading to the upregulation of protective enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). ekb.eg This enhancement of the endogenous antioxidant defense system helps to alleviate oxidative stress and protect hepatocytes from injury. ekb.egmdpi.com

Furthermore, the anti-inflammatory action of prenylphloroglucinols contributes significantly to their hepatoprotective capacity. By inhibiting pro-inflammatory pathways, these compounds can reduce the production of inflammatory mediators that exacerbate liver damage.

Table 1: Key Molecular Targets in this compound-Mediated Hepatoprotection

| Target | Role in Hepatoprotection | References |

| Nrf2 | Master regulator of the antioxidant response. | ekb.egmdpi.comfrontiersin.orgfrontiersin.org |

| Keap1 | Cytoplasmic inhibitor of Nrf2. | mdpi.com |

| ARE | DNA sequence that Nrf2 binds to, to initiate transcription of antioxidant genes. | ekb.egfrontiersin.org |

| HO-1 | An antioxidant enzyme upregulated by Nrf2 activation. | ekb.egmdpi.com |

| NQO1 | A detoxification enzyme whose expression is induced by Nrf2. | ekb.eg |

Cytotoxic Mechanisms on Tumor Cell Lines

The anticancer activity of this compound derivatives is largely attributed to their ability to induce programmed cell death, or apoptosis, in various tumor cell lines. This process is highly regulated and involves the activation of specific signaling cascades that lead to the systematic dismantling of the cancer cell.

One of the primary mechanisms is the induction of apoptosis through the generation of reactive oxygen species (ROS) and the subsequent triggering of endoplasmic reticulum (ER) stress. The accumulation of ROS can disrupt cellular homeostasis and lead to the activation of the unfolded protein response (UPR) within the ER. Prolonged ER stress can then initiate apoptotic signaling.

The apoptotic process mediated by prenylphloroglucinols involves both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, which converge on the activation of a family of cysteine proteases known as caspases. wikipedia.orgnih.govmdpi.comaging-us.com These enzymes are the central executioners of apoptosis. The intrinsic pathway is initiated by intracellular stress and leads to the release of cytochrome c from the mitochondria, which then forms a complex called the apoptosome to activate the initiator caspase-9. nih.govaging-us.com The extrinsic pathway is triggered by the binding of death ligands to their receptors on the cell surface, leading to the activation of the initiator caspase-8. nih.gov Both initiator caspases can then activate the executioner caspases, such as caspase-3 and caspase-7, which cleave a multitude of cellular substrates, resulting in the characteristic morphological and biochemical changes of apoptosis. wikipedia.orgnih.govmedsci.org

Table 2: Key Caspases Activated by Prenylphloroglucinols in Tumor Cells

| Caspase | Type | Role in Apoptosis | References |

| Caspase-9 | Initiator | Activated by the intrinsic (mitochondrial) pathway. | nih.govaging-us.commedsci.org |

| Caspase-8 | Initiator | Activated by the extrinsic (death receptor) pathway. | nih.gov |

| Caspase-3 | Executioner | Cleaves key cellular proteins to execute apoptosis. | wikipedia.orgnih.govmedsci.org |

| Caspase-7 | Executioner | Works in concert with caspase-3 to dismantle the cell. | mdpi.commedsci.org |

Anti-inflammatory Pathways

The anti-inflammatory effects of prenylphloroglucinols are mediated through their ability to suppress the production of pro-inflammatory molecules and inhibit the activity of key enzymes involved in the inflammatory cascade.

A central pathway targeted by these compounds is the nuclear factor-kappa B (NF-κB) signaling pathway. nih.govpensoft.netaging-us.comnih.gov NF-κB is a transcription factor that plays a pivotal role in regulating the expression of genes involved in inflammation, including those for pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukins (IL-1β, IL-6). pensoft.netnih.gov Prenylphloroglucinols can inhibit the activation of NF-κB, thereby preventing its translocation to the nucleus and subsequent transcription of these pro-inflammatory genes. aging-us.comnih.gov

In addition to targeting the NF-κB pathway, prenylphloroglucinols have been identified as dual inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. These enzymes are crucial for the synthesis of prostaglandins (B1171923) and leukotrienes, respectively, which are potent inflammatory mediators. By inhibiting COX and LOX, prenylphloroglucinols can effectively reduce the inflammatory response.

Neuroprotective and Antidepressant Effects (Mechanistic Basis)

The neuroprotective and antidepressant properties of certain this compound derivatives are linked to their ability to modulate neurotransmitter systems and protect neurons from damage. A key mechanism underlying these effects is the inhibition of monoamine oxidase (MAO) enzymes. psychiatry-psychopharmacology.comexplorationpub.commdpi.comnih.govnih.gov

MAO-A and MAO-B are enzymes responsible for the breakdown of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine (B1679862) in the brain. nih.gov By inhibiting these enzymes, prenylphloroglucinols can increase the synaptic levels of these neurotransmitters, which is a well-established strategy for treating depression. psychiatry-psychopharmacology.comnih.gov The neuroprotective effects of MAO inhibitors may also be independent of their enzyme-inhibiting activity and could involve the induction of anti-apoptotic and neurotrophic factors. psychiatry-psychopharmacology.comexplorationpub.commdpi.com

Multidrug Resistance Reversal Mechanisms

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), where cancer cells become resistant to a broad range of anticancer drugs. This compound derivatives have shown promise in reversing MDR in cancer cells.

The primary mechanism for this reversal is the inhibition of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp). scirp.orgmdpi.comnih.govthno.orgecancer.org P-gp is an efflux pump that is often overexpressed in cancer cells and actively transports chemotherapeutic drugs out of the cell, reducing their intracellular concentration and efficacy. scirp.orgthno.org Prenylphloroglucinols can act as P-gp inhibitors by directly binding to the transporter and blocking its drug efflux function or by interfering with the ATP hydrolysis that powers the pump. scirp.org By inhibiting P-gp, these compounds can restore the sensitivity of resistant cancer cells to chemotherapeutic agents.

Synthetic Chemistry and Analogue Development

Total Synthesis Strategies for Complex Prenylphloroglucinol Structures

The total synthesis of complex prenylphloroglucinols, such as the polycyclic polyprenylated acylphloroglucinols (PPAPs), presents a formidable challenge to organic chemists due to their densely functionalized and often sterically congested polycyclic core structures. A notable achievement in this field is the 10-step total synthesis of hyperforin (B191548), a prominent PPAP, from 2-methylcyclopent-2-en-1-one. nih.gov This synthesis was enabled by a key diketene (B1670635) annulation reaction and an oxidative ring expansion strategy, which was designed to mimic the proposed biosynthetic pathway of this complex meroterpene. nih.gov This approach provides a platform for constructing the highly substituted bicyclo[3.3.1]nonane-1,3,5-trione core in only six steps, opening avenues for the synthesis of diverse and modifiable PPAPs. nih.gov

Other complex natural products, while not prenylphloroglucinols themselves, share structural motifs or synthetic challenges that inform the field. For instance, the synthesis of molecules like jiadifenolide showcases creative strategies for assembling polycyclic systems, which can be applicable to the synthesis of complex terpenes in general. nih.gov The development of efficient and convergent synthetic routes is a continuous goal, as demonstrated by syntheses that minimize the use of protecting groups and the number of linear steps. nih.gov

Semi-synthesis and Chemical Derivatization of Natural Prenylphloroglucinols

Semi-synthesis, which involves the chemical modification of a naturally occurring compound, is a powerful and often more practical approach to generate analogues of complex natural products like prenylphloroglucinols. numberanalytics.comresearchgate.netnih.gov This strategy leverages the existing complex scaffold provided by nature, allowing chemists to focus on targeted modifications to explore structure-activity relationships (SAR) and optimize biological activity. researchgate.netnumberanalytics.com

Common derivatization reactions employed in semi-synthesis include oxidation, reduction, alkylation, acylation, hydrolysis, and esterification. numberanalytics.comnumberanalytics.com These reactions can be used to alter functional groups on the this compound core, potentially enhancing potency, selectivity, or pharmacokinetic properties. researchgate.netnumberanalytics.com For example, based on the natural product griselimycin, a semi-synthetic approach led to derivatives with promising antibacterial activities. helmholtz-hips.de While not a this compound, this exemplifies the power of semi-synthesis in optimizing natural product leads.

The primary goal of semi-synthesis in this context is to improve upon the natural product's inherent properties, which may include poor stability, low bioavailability, or undesirable toxicity. researchgate.net By creating libraries of analogues, researchers can systematically investigate the impact of structural changes on the compound's biological profile. researchgate.net

Development of Novel Prenylation Methodologies in Organic Synthesis

The introduction of prenyl groups onto aromatic scaffolds is a key transformation in the synthesis of prenylphloroglucinols and their analogues. nih.gov The development of efficient and mild prenylation methods is therefore a significant area of research. Traditional methods often require harsh conditions or multiple steps. nih.gov

Recent advancements have focused on developing more direct and versatile prenylation strategies. One such development is a photocatalytic defluoroprenylation method, which allows for the direct transfer of a prenyl group to fluorinated arenes under very mild conditions. nih.gov This method exhibits excellent functional group tolerance and proceeds with short reaction times. nih.gov It can also be extended to the transfer of allyl and geranyl groups. nih.gov

Another area of innovation is the use of microwave-assisted organic synthesis (MAOS) to accelerate prenylation reactions. For instance, the synthesis of prenylated chalcones has been achieved with significantly reduced reaction times and high yields using microwave irradiation compared to conventional heating methods. frontiersin.org This approach aligns with the principles of green chemistry by improving energy efficiency. frontiersin.org

Furthermore, new strategies for the synthesis of modified phosphoisoprenoids have been developed, which can serve as scaffolds for creating libraries of isoprenoid compounds. uq.edu.au These methods can be coupled with enzymatic prenylation in a one-pot reaction, facilitating high-throughput synthesis and screening of prenylated molecules. uq.edu.au

Rational Design and Synthesis of Structural Analogues for Activity Optimization

Rational drug design plays a crucial role in the development of this compound analogues with improved therapeutic potential. helmholtz-hips.demdpi.com This approach involves using computational and structural data to design molecules with enhanced binding affinity for their biological targets and optimized pharmacokinetic properties. mdpi.comnih.gov

The process often begins with a "hit" compound, which can be a natural this compound or a compound identified through screening. Medicinal chemists then use a variety of strategies to design and synthesize analogues. This can involve isosteric replacements, where a functional group is replaced by another with similar physical or chemical properties, or structure-based design, where the three-dimensional structure of the target protein is used to guide the design of more potent and selective inhibitors. pitt.edu

For example, in the development of antagonists for the corticotropin-releasing factor-1 (CRF₁) receptor, a series of triazole analogues were synthesized and evaluated. nih.gov The rational design process led to the identification of key structural features, such as an N-propyl group, that were crucial for high potency. nih.gov Similarly, the design of guaianolide analogues as potential covalent modifiers of the SARS-CoV-2 main protease was guided by virtual docking studies. pitt.edu These examples, while not directly involving prenylphloroglucinols, illustrate the principles of rational design that are broadly applicable in medicinal chemistry.

The ultimate goal of analogue synthesis is to achieve multiparameter optimization, improving not only potency but also solubility, metabolic stability, and other properties that are essential for a successful drug candidate. helmholtz-hips.de

Biomimetic Synthesis Approaches Mimicking Natural Pathways

Biomimetic synthesis seeks to replicate nature's strategies for constructing complex molecules. engineering.org.cn This approach is particularly relevant for prenylphloroglucinols, as their biosynthesis often involves elegant and efficient enzymatic transformations. By understanding and mimicking these biosynthetic pathways, chemists can develop novel and effective synthetic routes. engineering.org.cnbrayresearch.org

A key feature of many biosynthetic pathways leading to complex natural products is the use of cyclization reactions catalyzed by cyclases to form intricate ring systems from acyclic precursors. engineering.org.cn Biomimetic approaches often leverage similar strategies, such as polyene cyclizations, to construct the core structures of target molecules. engineering.org.cn

For instance, the total synthesis of hyperforin was inspired by its presumed biosynthesis. nih.gov Similarly, the proposed biosynthetic pathway of the naphterpin (B1215475) and marinone natural products, which involves a cryptic halogenation step, inspired a successful total synthesis that validated the biogenetic hypothesis. nih.gov While these are not strictly prenylphloroglucinols, the underlying principle of using biosynthetic insights to guide synthetic strategy is highly relevant.

Biomimetic synthesis can offer several advantages over traditional synthetic methods, including increased efficiency, stereocontrol, and the potential for more environmentally friendly processes. engineering.org.cn As our understanding of biosynthetic pathways deepens, biomimetic synthesis is expected to play an increasingly important role in the production of complex natural products and their analogues. engineering.org.cn

Analytical Methodologies for Research Applications

Chromatographic Techniques for Quantitative and Qualitative Analysis

Chromatography is the cornerstone for separating individual prenylphloroglucinol compounds from complex mixtures. The choice between High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) often depends on the required resolution, speed, and sensitivity of the analysis.

HPLC is a widely used technique for the analysis of phytochemicals, including prenylphloroglucinols. researchgate.net It is particularly useful for both analytical and preparative-scale separation. nih.gov Reversed-phase HPLC (RP-HPLC) is the most common mode used, where a non-polar stationary phase is paired with a polar mobile phase. researchgate.net This setup is effective for separating the moderately polar to non-polar this compound derivatives.

In several studies on Hypericum species, which are rich in polyprenylated acylphloroglucinols, HPLC systems have been instrumental for purification and analysis. For instance, preparative HPLC has been successfully used to isolate new decarbonyl prenylphloroglucinols. The use of specific columns, such as the YMC-Pack ODS-A, demonstrates the tailored approach needed for effective separation.

Table 1: Example of HPLC System Configuration for this compound Analysis

| Component | Specification | Source(s) |

| System | Shimadzu LC-6AD | |

| Detector | SPD-20A | |

| Column | YMC-Pack ODS-A (2 x 25 cm, 5 µm) | |

| Mode | Preparative and Semi-preparative | |

| Application | Isolation and purification of hyperacmosins R and S |

The selection of the mobile phase, typically a gradient mixture of water (often acidified with formic or acetic acid) and an organic solvent like acetonitrile (B52724) or methanol, is critical for achieving optimal separation. The choice of a C18 stationary phase is common due to its hydrophobicity, which allows for effective retention and separation of the varied this compound structures. hplc.eu

UHPLC represents a significant advancement from conventional HPLC, offering faster analysis times and superior resolution. researchgate.netusp.org This is achieved by using columns packed with smaller particles (typically less than 2 µm), which necessitates higher operating pressures. eag.com The enhanced efficiency of UHPLC leads to narrower and taller peaks, which increases sensitivity and allows for better separation of structurally similar compounds within a complex mixture. usp.orgsigmaaldrich.com

UHPLC is frequently coupled with high-resolution mass spectrometry (HRMS) for the comprehensive profiling of secondary metabolites in plants known to produce prenylphloroglucinols, such as Helichrysum and Humulus lupulus (hops). mdpi.com This combination, known as UHPLC-HRMS, provides rapid and improved chromatographic separation along with accurate mass measurement, which is invaluable for identifying known compounds and elucidating the structures of new ones. nih.gov

Table 2: Comparison of HPLC and UHPLC Characteristics

| Feature | HPLC | UHPLC | Source(s) |

| Particle Size | 3-5 µm | < 2 µm | eag.com |

| Pressure | ~40 MPa | Up to 100 MPa or more | eag.com |

| Analysis Time | Longer | Shorter | researchgate.netusp.org |

| Resolution | Good | Higher | eag.com |

| Sensitivity | Standard | Enhanced | sigmaaldrich.com |

| Application | Routine analysis, purification | High-throughput screening, complex mixture analysis | usp.orgnih.gov |

Mass Spectrometry-Based Methods in Biological Matrices

Mass spectrometry (MS) is an indispensable tool for the structural elucidation and sensitive quantification of prenylphloroglucinols in biological samples. bioanalysis-zone.com When coupled with a chromatographic separation technique like LC or GC, it provides a powerful analytical platform capable of handling highly complex matrices. rsc.orgresearchgate.net

LC-MS is the 'go-to' method for the bioanalysis of small molecules due to its high sensitivity, selectivity, and robustness. bioanalysis-zone.com Various configurations of mass analyzers are used, each offering distinct advantages for this compound research.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique, often utilizing a triple quadrupole (QqQ) mass analyzer, is the gold standard for quantitative analysis. acs.orgresearchgate.net It offers exceptional sensitivity and selectivity by employing Multiple Reaction Monitoring (MRM). creative-proteomics.com In MRM, a specific precursor ion of the target analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process drastically reduces background noise and minimizes matrix effects, which is crucial when analyzing complex biological samples like beer or plasma. acs.orgcreative-proteomics.com For example, a sensitive HPLC-MS/MS method was developed for the simultaneous quantification of 46 antioxidants in beer without extensive sample cleanup, demonstrating the power of this approach. acs.org Negative electrospray ionization (ESI) is often used as it is effective for phenolic compounds. acs.orgacs.org

Liquid Chromatography-Time-of-Flight Mass Spectrometry (LC-TOF-MS): TOF mass analyzers separate ions based on their mass-to-charge ratio by measuring the time it takes for them to travel to a detector. chemetrix.co.za A key advantage of TOF-MS is its ability to provide high-resolution and accurate mass measurements, which are critical for determining the elemental composition of unknown compounds. chemetrix.co.zamdpi.com LC-TOF-MS has been successfully applied in sensory-guided fractionation studies to identify novel bitter compounds in hops, including 1-methoxy-4-prenylphloroglucinol. acs.orgcapes.gov.br The combination of UHPLC with TOF-MS is particularly powerful for the untargeted profiling of metabolites in plant extracts. mdpi.com

Liquid Chromatography-Linear Ion Trap Mass Spectrometry (LC-LIT-MS): Ion trap (IT) mass spectrometers trap ions and sequentially eject them to generate a mass spectrum. Linear ion traps are a common variation. They are particularly valued for their ability to perform multiple stages of fragmentation (MSn), which provides detailed structural information essential for identifying novel compounds. nih.gov For example, an Agilent 1100 series LC/MSD ion trap mass spectrometer was used to collect high-resolution ESI-MS spectra to help characterize new polycyclic polyprenylated acylphloroglucinols.